Moderate Affinity for XIAP-BIR3 Domain Distinguishes it from Highly Potent Bcl-2 Family Inhibitors
This compound demonstrates moderate binding affinity for the XIAP-BIR3 domain, a target in apoptosis research. While a precise Ki value is not reported in the assay description, the fact of binding provides a basis for differentiation [1]. This contrasts with its activity against the anti-apoptotic Bcl-xL protein, where it shows significantly weaker binding (Ki > 1 μM). This profile suggests a degree of selectivity, as it engages XIAP more strongly than some other anti-apoptotic targets, which is useful for studying the specific role of XIAP without potent inhibition of related pathways.
| Evidence Dimension | Binding Affinity to Apoptosis-Related Proteins |
|---|---|
| Target Compound Data | Positive binding to XIAP-BIR3 domain (Ki not quantified) |
| Comparator Or Baseline | Binding to Bcl-xL (Ki = 2.29E+3 nM) |
| Quantified Difference | Qualitative difference: binds XIAP-BIR3 but has >1 μM Ki for Bcl-xL |
| Conditions | XIAP-BIR3 domain binding via fluorescence polarization-based competition assay; Bcl-xL binding via competitive fluorescence polarization assay [1]. |
Why This Matters
This data enables researchers to use the compound as a tool to probe XIAP-dependent mechanisms without the confounding effects of potent Bcl-xL inhibition, which is common with many pan-apoptotic inhibitors.
- [1] BindingDB. (n.d.). ChEMBL_1850529 (CHEMBL4351153) Assay Description: Binding affinity to XIAP-BIR3 domain. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=50007815 View Source
